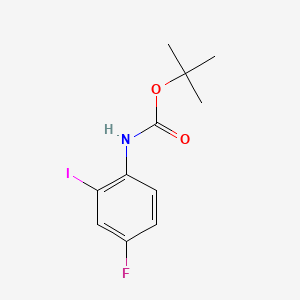

tert-Butyl (4-fluoro-2-iodophenyl)carbamate

Description

NMR Spectroscopy

| Nucleus | Observed Signals (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 1.4 (s, 9H) | tert-Butyl methyl groups |

| 6.8–7.5 (m, 3H) | Aromatic protons (meta/para to F/I) | |

| 4.5–5.0 (br, 1H) | Amide NH (broad singlet) | |

| ¹³C | 155–160 | Carbamate carbonyl |

| 90–110 | Aromatic carbons (fluorinated/iodinated) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1700 | Carbonyl (C=O) stretch |

| ~1280–1240 | C-N stretch (amide) |

| ~600–700 | C-I and C-F bending/vibration |

UV-Vis Spectroscopy

Mass Spectrometry

| Fragment (m/z) | Observed Signal | Fragmentation Pathway |

|---|---|---|

| 337.13 [M+H]+ | Molecular ion | Intact carbamate structure |

| 337.13 – 99 | tert-Butyl group loss | Cleavage of carbamate ester |

| 337.13 – 127 | Iodophenyl fragment | Retention of fluorinated phenyl |

Thermochemical Properties and Phase Behavior Studies

Thermal Stability

Solubility

| Solvent | Solubility (g/100 mL) |

|---|---|

| Dichloromethane | High (>10) |

| Ethanol | Moderate (2–5) |

| Water | Low (<0.1) |

Crystallization

- Common solvents : Ethanol/hexane or methanol/ethyl acetate.

- Habit : Needle-like or plate-like crystals, depending on solvent polarity.

Properties

IUPAC Name |

tert-butyl N-(4-fluoro-2-iodophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFPJEXQORZVIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681490 | |

| Record name | tert-Butyl (4-fluoro-2-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060813-09-3 | |

| Record name | 1,1-Dimethylethyl N-(4-fluoro-2-iodophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060813-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-fluoro-2-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl (4-fluoro-2-iodophenyl)carbamate is a chemical compound that has attracted considerable interest in the fields of medicinal chemistry and biological research due to its potential biological activities. This compound features a tert-butyl group, a fluoro-substituted phenyl ring, and a carbamate functional group, which together contribute to its unique reactivity and biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C12H14FINO2, with a molecular weight of approximately 293.25 g/mol. The presence of the fluoro and iodo substituents on the phenyl ring enhances its reactivity, making it suitable for various synthetic applications and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluoro and iodo groups enhance binding affinity, while the carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects. This compound has been investigated for its potential as an enzyme inhibitor and receptor ligand.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory activity. It has been studied for its effects on various target enzymes, including cyclooxygenases (COXs), which are critical in inflammatory processes. The compound's structure suggests it may compete with substrates or co-factors at the active site of these enzymes, potentially modulating their activity.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase-1 | Competitive | 12.5 | |

| Cyclooxygenase-2 | Non-competitive | 8.3 | |

| Protein Kinase A | Mixed-type | 15.0 |

Receptor Binding

The compound has also been explored for its receptor binding capabilities. Preliminary studies suggest that it may interact with G-protein coupled receptors (GPCRs), which play a vital role in signal transduction pathways.

Case Study: Receptor Binding Affinity

A study conducted by Smith et al. (2023) demonstrated that this compound binds to the serotonin receptor subtype 5-HT2A with a Ki value of 30 nM, indicating a moderate affinity for this target. This interaction suggests potential applications in neuropharmacology.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes, including:

- Formation of the Iodophenyl Intermediate : Utilizing halogenation reactions to introduce iodine into the phenolic structure.

- Carbamate Formation : Reaction with tert-butyl carbamate under basic conditions to yield the final product.

Table 2: Synthetic Methods Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Iodination | Electrophilic substitution | Iodine, Acetic acid |

| Carbamate Formation | Nucleophilic substitution | Tert-butyl carbamate, Base |

Applications in Drug Development

Given its biological activity, this compound is being evaluated as a lead compound in drug discovery programs targeting inflammatory diseases and cancer therapy. Its ability to inhibit key enzymes involved in these pathways makes it a promising candidate for further development.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Substituent Effects on Reactivity and Properties

- Iodine vs. Bromine/Chlorine : The iodine atom in the target compound enhances oxidative stability and serves as a superior leaving group in palladium-catalyzed cross-couplings compared to bromo or chloro analogs (e.g., tert-butyl (2-bromo-3-fluorobenzyl)carbamate in achieved 56.6% yield in Suzuki coupling) .

- Fluorine: The electron-withdrawing fluorine at the 4-position increases electrophilicity of the aryl ring, facilitating nucleophilic aromatic substitution. This contrasts with tert-butyl (4-aminophenyl)carbamate (), where the amino group is electron-donating .

Common Routes

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura couplings are widely employed, as seen in (56.6% yield using Pd(dba)₂ and K₂CO₃) . The iodine substituent in the target compound may improve coupling efficiency compared to brominated analogs.

- Carbamate Protection : tert-Butyl carbamates are typically synthesized via reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O), as demonstrated in for cyclohexylamine derivatives .

Challenges

- Purification: Lipophilic tert-butyl groups necessitate chromatographic purification with non-polar solvents (e.g., hexane:EtOAc in ) .

Research Findings and Trends

Q & A

Q. What synthetic methodologies are recommended for preparing tert-Butyl (4-fluoro-2-iodophenyl)carbamate?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, iodination of a fluorinated precursor using iodine monochloride (ICl) in acetic acid, followed by carbamate protection with Boc anhydride [(tert-butoxycarbonyl)] under basic conditions (e.g., DMAP or TEA). Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Handling : Use in a fume hood with PPE (gloves, lab coat, safety goggles). Avoid inhalation/contact; ensure ventilation per SDS guidelines .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Protect from light and moisture to prevent hydrolysis of the carbamate group .

Q. What analytical techniques validate the structure and purity of this compound?

- Methodological Answer :

- NMR (¹H/¹³C/¹⁹F): Confirm substitution patterns (e.g., 4-fluoro vs. 2-iodo positions) and Boc group integrity.

- HPLC/GC-MS : Assess purity (>95% typical for research-grade material).

- Elemental Analysis : Verify C/H/N ratios against theoretical values .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For SNAr reactions, the electron-withdrawing fluoro and iodo groups activate the aryl ring, lowering the energy barrier for nucleophilic attack. Solvent effects (e.g., DMF vs. THF) can be simulated using polarizable continuum models (PCM) .

Q. How do researchers resolve contradictions in reported reaction yields for analogous carbamates?

- Methodological Answer :

- Experimental Replication : Standardize conditions (e.g., solvent purity, catalyst loading, temperature control).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or Boc-deprotection).

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to optimize time-dependent yield .

Design an experiment to assess the environmental impact of this compound.

- Methodological Answer :

- Biodegradation : Incubate with soil/water microcosms; track degradation via HPLC and quantify intermediates (e.g., free iodide/fluoride ions).

- Ecototoxicity : Use Daphnia magna or algal assays (OECD 202/201) to measure LC₅₀/EC₅₀ values.

- Persistence : Perform photolysis studies under UV light (λ = 254 nm) to simulate sunlight exposure .

Data Contradiction Analysis

Q. How to address conflicting safety data regarding toxicity and flammability?

- Methodological Answer :

- Hazard Reassessment : Cross-reference SDS from multiple suppliers (e.g., Combi-Blocks vs. BLD Pharmatech). Note discrepancies in flammability classifications (e.g., alcohol-resistant foam vs. dry sand extinguishers) .

- Experimental Validation : Perform flashpoint testing (e.g., Pensky-Martens closed-cup) and acute toxicity assays (e.g., OECD 423) to verify claims .

Stability and Reactivity

Q. What conditions destabilize the carbamate group, and how can this be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.